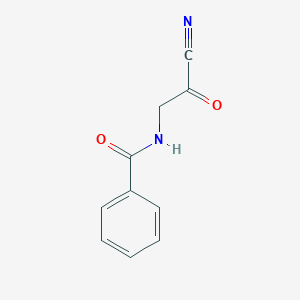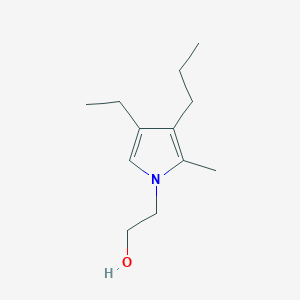
2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)-: is a compound that belongs to the class of benzothiadiazoles. This compound is characterized by its unique structure, which includes a benzothiadiazole core with two pyridinylethynyl groups attached at the 4 and 7 positions. This structure imparts specific electronic and photophysical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized from o-phenylenediamine by reacting it with thionyl chloride in pyridine.
Attachment of Pyridinylethynyl Groups: The pyridinylethynyl groups are introduced through a Sonogashira coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the pyridinylethynyl groups.
Reduction: Reduction reactions can target the benzothiadiazole core, converting it back to the corresponding diamine.
Substitution: The compound can participate in substitution reactions, particularly at the pyridinylethynyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenated reagents and palladium-catalyzed cross-coupling reactions are common.
Major Products:
Oxidation: Oxidized derivatives of the pyridinylethynyl groups.
Reduction: Diamine derivatives of the benzothiadiazole core.
Substitution: Various substituted benzothiadiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic solar cells due to its excellent electron-accepting properties.
Conductive Polymers: It serves as a building block for the synthesis of conductive polymers used in electronic devices.
Biology and Medicine:
Fluorescent Probes: The compound’s photophysical properties make it suitable for use as a fluorescent probe in biological imaging.
Drug Development: Its unique structure is explored for potential therapeutic applications, including as a scaffold for drug design.
Industry:
Mecanismo De Acción
The mechanism by which 2,1,3-Benzothiadiazole, 4,7-bis(4-pyridinylethynyl)- exerts its effects is primarily related to its electronic structure. The benzothiadiazole core acts as an electron acceptor, while the pyridinylethynyl groups enhance its electron-withdrawing capabilities. This results in efficient charge transfer and fluorescence properties, making it useful in electronic and photophysical applications .
Comparación Con Compuestos Similares
2,1,3-Benzothiadiazole: The parent compound without the pyridinylethynyl groups.
4,7-Dibromo-2,1,3-Benzothiadiazole: A derivative with bromine atoms at the 4 and 7 positions.
4,7-Bis(4-aminophenyl)-2,1,3-Benzothiadiazole: A derivative with aminophenyl groups at the 4 and 7 positions.
Uniqueness:
Propiedades
Número CAS |
344452-80-8 |
|---|---|
Fórmula molecular |
C20H10N4S |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4,7-bis(2-pyridin-4-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C20H10N4S/c1(15-7-11-21-12-8-15)3-17-5-6-18(20-19(17)23-25-24-20)4-2-16-9-13-22-14-10-16/h5-14H |
Clave InChI |
RKPFHFPCLYKXEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C#CC2=CC=C(C3=NSN=C23)C#CC4=CC=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-N~2~,N~3~-Bis[(1S)-1-phenylethyl]heptane-2,3-diamine](/img/structure/B12589864.png)
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)



![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-](/img/structure/B12589916.png)

![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
![(2S)-1-(4-Nitrophenyl)-2-[(octadecyloxy)methyl]pyrrolidine](/img/structure/B12589925.png)

![N-cyclohexyl-N-methyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12589930.png)

![Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-](/img/structure/B12589939.png)
